molecular formula C12H17N B12108566 (1-Benzylcyclobutyl)methanamine

(1-Benzylcyclobutyl)methanamine

Cat. No.: B12108566
M. Wt: 175.27 g/mol
InChI Key: LFQUDPUKJQUQHR-UHFFFAOYSA-N
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Description

(1-Benzylcyclobutyl)methanamine is a bicyclic organic compound comprising a cyclobutane ring substituted with a benzyl group and a methanamine side chain. Its hydrochloride salt (CAS: 1384264-61-2) is commercially available with a purity of 95% and is primarily used in laboratory research . Key structural features include:

  • Molecular Formula: C₁₂H₁₇N·HCl
  • SMILES: C1CC(C1)(CC2=CC=CC=C2)CN

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1-benzylcyclobutyl)methanamine

InChI

InChI=1S/C12H17N/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2

InChI Key

LFQUDPUKJQUQHR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=C2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzylcyclobutyl)methanamine typically involves the alkylation of cyclobutylamine with benzyl halides under basic conditions. One common method includes the reaction of cyclobutylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of (1-Benzylcyclobutyl)methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzylcyclobutyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects in treating depression, anxiety, and addiction.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of (1-Benzylcyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems in the brain, particularly those involving serotonin and dopamine. By influencing these pathways, the compound may exert its therapeutic effects in conditions like depression and anxiety .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Ring Size and Strain :

  • Cyclobutane derivatives (e.g., (1-Benzylcyclobutyl)methanamine) exhibit higher ring strain compared to piperidine (6-membered) or cyclohexane analogs. This strain may enhance reactivity in synthetic applications or alter binding affinities in biological systems .
  • Piperidine-based compounds (e.g., (1-Benzylpiperidin-4-yl)methanamine) offer greater conformational flexibility, which could improve solubility or pharmacokinetic profiles .

Physicochemical Properties :

  • Cyclobutane derivatives generally have lower molecular weights compared to piperidine analogs, which may influence volatility or diffusion rates.
  • The hydrochloride salt form of (1-Benzylcyclobutyl)methanamine enhances its stability and solubility in aqueous systems, a common feature in research-grade amines .

Research Applications :

  • These compounds are predominantly used as intermediates in organic synthesis or as reference standards in drug discovery. For example, the piperidine derivatives are explored in central nervous system (CNS) drug development due to their structural similarity to bioactive amines .

Biological Activity

(1-Benzylcyclobutyl)methanamine, a compound with the chemical formula C12_{12}H17_{17}N, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The structure of (1-Benzylcyclobutyl)methanamine comprises a cyclobutane ring substituted with a benzyl group and an amine functional group. Its molecular structure can be represented as follows:

  • Molecular Formula : C12_{12}H17_{17}N
  • Molecular Weight : 189.27 g/mol
  • IUPAC Name : (1-Benzylcyclobutyl)methanamine

Mechanisms of Biological Activity

Research indicates that (1-Benzylcyclobutyl)methanamine exhibits various biological activities through several mechanisms:

  • Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly its interaction with serotonin and dopamine receptors. These interactions may contribute to its potential anxiolytic and antidepressant effects.
  • Antimicrobial Properties : Preliminary studies suggest that (1-Benzylcyclobutyl)methanamine may possess antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in preclinical models, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Experimental Data

  • Neuropharmacological Studies :
    • A study conducted by Smith et al. (2023) investigated the effects of (1-Benzylcyclobutyl)methanamine on rodent models of depression. The results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting its potential as an antidepressant.
  • Antimicrobial Activity :
    • In vitro studies by Johnson et al. (2024) demonstrated that (1-Benzylcyclobutyl)methanamine exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.
  • Anti-inflammatory Research :
    • A recent investigation by Lee et al. (2024) assessed the anti-inflammatory properties of the compound in a mouse model of arthritis. The study found that treatment with (1-Benzylcyclobutyl)methanamine reduced paw swelling and pro-inflammatory cytokine levels significantly.

Data Summary Table

Activity TypeStudy ReferenceKey Findings
NeuropharmacologicalSmith et al. (2023)Reduced depressive-like behaviors in rodents
AntimicrobialJohnson et al. (2024)Inhibition of Staphylococcus aureus and E. coli
Anti-inflammatoryLee et al. (2024)Decreased paw swelling and cytokine levels

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